

The Discovery of Piperafizine A as a Vincristine Potentiator: A Technical Guide

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Compound of Interest

Compound Name: Piperafizine A

Cat. No.: B149501

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Introduction

Vincristine, a vinca alkaloid, is a widely used chemotherapeutic agent that targets microtubule formation, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, its efficacy is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[3][4] P-gp acts as a drug efflux pump, actively removing vincristine from cancer cells and reducing its intracellular concentration to sub-therapeutic levels.[5]

The discovery of agents that can counteract this resistance mechanism is of paramount importance in oncology drug development. **Piperafizine A**, a diketopiperazine isolated from *Streptoverticillium* sp., has been identified as a potent potentiator of vincristine's cytotoxic effects. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of **Piperafizine A** as a vincristine potentiator.

Quantitative Data on Vincristine Potentiation by Piperafizine A

The following tables summarize the quantitative data from studies evaluating the potentiation of vincristine's cytotoxicity by **Piperafizine A** in the human colorectal carcinoma cell line (Moser) and the human chronic myelogenous leukemia cell line (K562).

Note: The specific quantitative data from the primary study by Ogasawara et al. (1992) was not available in the searched resources. The following tables are presented as a template to illustrate the expected data format.

Table 1: IC50 Values of Vincristine in the Absence and Presence of **Piperafazine A**

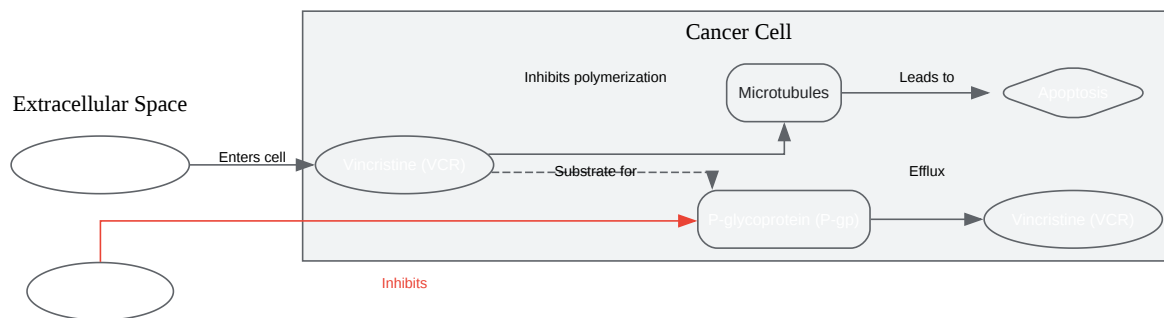
Cell Line	Treatment	Vincristine IC50 (ng/mL)
Moser	Vincristine alone	[Data not available]
Vincristine + Piperafazine A (10 µg/mL)	[Data not available]	
K562	Vincristine alone	[Data not available]
Vincristine + Piperafazine A (10 µg/mL)	[Data not available]	

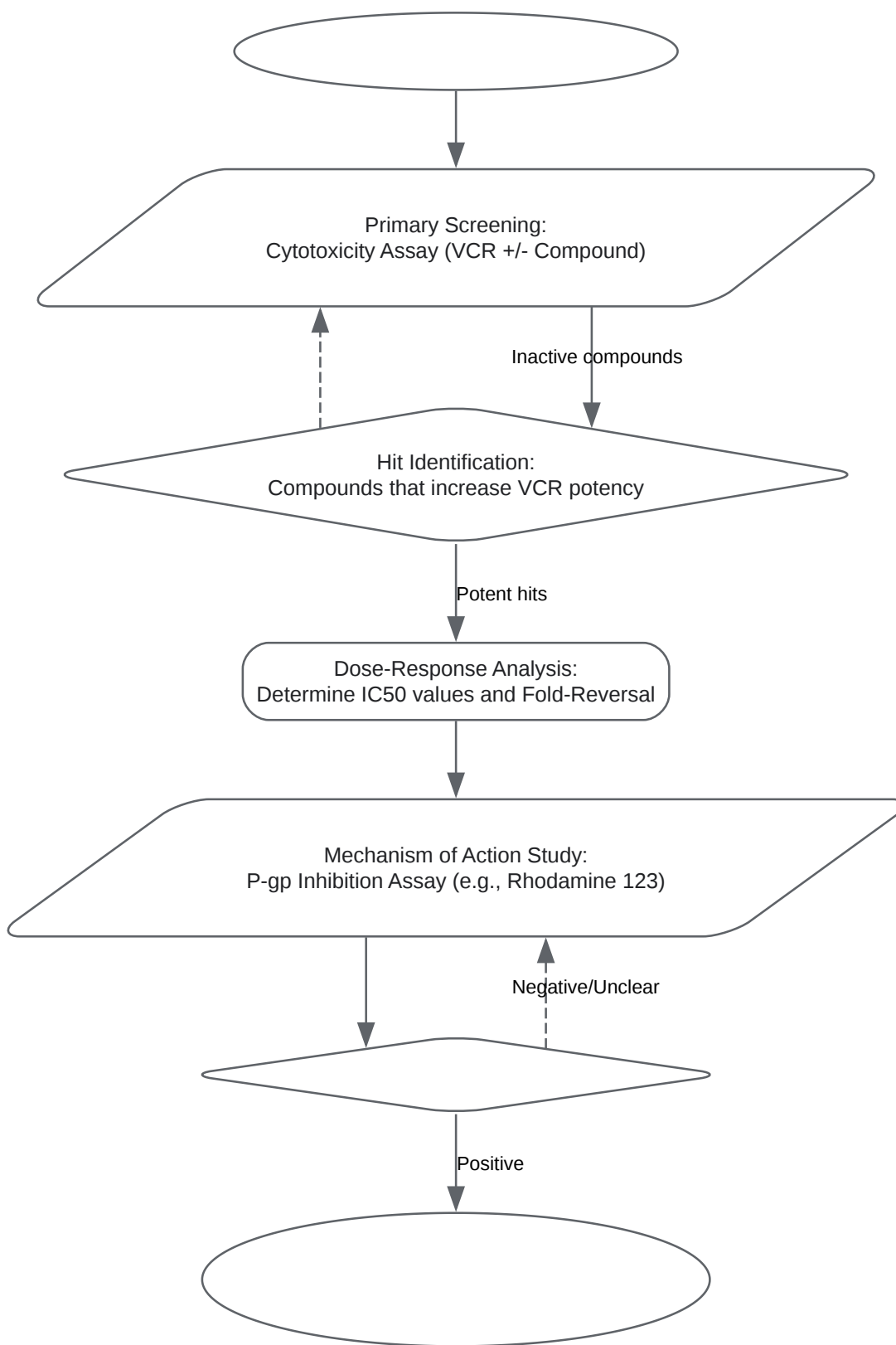
Table 2: Fold-Reversal of Vincristine Resistance by **Piperafazine A**

Cell Line	Fold-Reversal of Resistance
Moser	[Data not available]
K562	[Data not available]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which **Piperafazine A** potentiates the cytotoxicity of vincristine is through the inhibition of the P-glycoprotein efflux pump.





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